2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and properties of compounds similar to 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has provided insights into the reactivity and potential applications of such molecules in various fields of chemistry. For example, the study by Gibson (1963) on the bromination of benzylidene 2-pyridylhydrazone in acetic acid highlights the chemical reactivity of brominated compounds, which could be analogous to the reactivity of this compound in synthetic applications (Gibson, 1963).
Applications in Organic Synthesis
The work by Tang et al. (2014) on the synthesis of N-Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) acetate demonstrates the utility of bromophenyl compounds in facilitating complex organic transformations. This research could suggest potential pathways for the utilization of this compound in the synthesis of enamides and other valuable organic compounds (Tang et al., 2014).
Electrophilic Substitution and Kinetics
The kinetics of bromination, as studied by Linda and Marino (1968) for various heterocyclic systems in acetic acid, could provide valuable information for understanding the reactivity of this compound. This research could help in predicting and controlling the reactions of this compound under different conditions (Linda & Marino, 1968).
Molecular and Structural Analysis
Investigations into the molecular properties and structural characterization of similar compounds, as in the study by Misra et al. (2011) on the hydrolysis of aryltellurium trichlorides, can shed light on the molecular geometry, electronic structure, and potential reactivity of this compound. Such studies are crucial for understanding the fundamental properties that govern the behavior of these molecules in various chemical environments (Misra et al., 2011).
Properties
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSGHUOCJTVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.